tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group.
Preparation Methods
The synthesis of tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate typically involves a multi-step process. One common method includes the reaction of 4-bromopyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate tert-butyl 4-bromopyridine-2-carboxylate, which is then treated with methylamine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group may also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
tert-Butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl (4-bromopyridin-2-yl)carbamate: Similar structure but lacks the methyl group attached to the carbamate nitrogen.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar structure but with the bromine atom at a different position on the pyridine ring.
tert-Butyl (4-bromophenyl)carbamate: Contains a phenyl ring instead of a pyridine ring
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2199007-37-7 |
---|---|
Molecular Formula |
C12H16BrN3O3 |
Molecular Weight |
330.2 |
Purity |
0 |
Origin of Product |
United States |
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